Sodium 2-Nitro-2-phenylacetate
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Overview
Description
Sodium 2-Nitro-2-phenylacetate is an organic compound that contains a phenyl functional group and a nitro group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-Nitro-2-phenylacetate can be synthesized through several methods. One common approach involves the nitration of phenylacetic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced techniques such as microreactors can enhance the yield and purity of the product by providing precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-Nitro-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-2-phenylacetate.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Sodium 2-Nitro-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Sodium 2-Nitro-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety but lacks the nitro group.
2-Nitrophenylacetic Acid: Similar structure but with the nitro group directly attached to the phenyl ring.
Sodium Phenylacetate: The sodium salt of phenylacetic acid, lacking the nitro group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6NNaO4 |
---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
sodium;2-nitro-2-phenylacetate |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;/h1-5,7H,(H,10,11);/q;+1/p-1 |
InChI Key |
BZXRBEHFNKSHFS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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